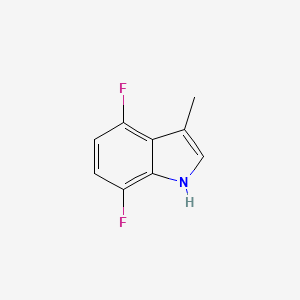

4,7-Difluoro-3-methyl 1H-indole

Description

Significance of Fluorine in Heterocyclic Systems for Chemical Research

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in drug discovery and materials science. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties. cato-chem.com These modifications can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, a crucial factor in drug design. Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups, improve membrane permeability, and modulate binding affinity to biological targets. The unique electronic nature of fluorine also finds applications in advanced materials, influencing properties like lipophilicity and bioavailability. cato-chem.com

Overview of the Indole (B1671886) Scaffold in Academic Chemical Investigations

The indole scaffold is a bicyclic aromatic heterocycle that is a fundamental structural component in a vast array of biologically active compounds. It is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin. This prevalence in nature has made indole and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. Consequently, a multitude of synthetic methods have been developed to access diverse indole structures, and these compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Specific Context of Difluorinated Indole Derivatives in Contemporary Organic Chemistry

Building upon the individual significance of fluorine and the indole scaffold, the synthesis and study of difluorinated indole derivatives have garnered considerable attention. The presence of two fluorine atoms can lead to even more pronounced effects on the molecule's properties compared to monofluorination. Research in this area has explored various positional isomers, such as 2,3-difluoroindoles and 3,3-difluoroindolin-2-ols, which have been synthesized and characterized. These studies have revealed that the location of the fluorine atoms on the indole ring is critical in determining the resulting chemical and physical properties. However, a thorough review of the available literature indicates a significant disparity in the level of investigation across different difluorinated indole isomers, with some remaining largely unexplored.

Despite the clear interest in fluorinated indoles, detailed research findings for 4,7-Difluoro-3-methyl-1H-indole are conspicuously absent from the current body of scientific literature. While safety data sheets confirm its existence with a registered CAS number of 1360918-41-7, they provide no specific data on its physical or chemical properties, stating that information such as melting point, boiling point, and solubility is unavailable. cato-chem.com This lack of published data prevents a detailed discussion of its synthesis, characterization, and potential applications, highlighting a rare void in the otherwise extensively studied field of fluorinated indole chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWMULAITGQTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=CC(=C12)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Difluoro 3 Methyl 1h Indole and Analogous Structures

Strategies for Indole (B1671886) Ring Construction with Pre-Installed Fluorine Atoms

A primary approach to synthesizing 4,7-Difluoro-3-methyl-1H-indole involves the construction of the indole ring from precursors that already contain the requisite fluorine atoms on the benzene (B151609) ring. This strategy ensures the precise placement of the fluorine substituents.

Adaptations of Classical Indole Synthesis Protocols

Several classical named reactions for indole synthesis can be adapted to produce fluorinated indoles. These methods typically involve the acid-catalyzed cyclization of appropriately substituted anilines or related precursors.

Fischer Indole Synthesis : This well-established method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.govresearchgate.net To synthesize 4,7-Difluoro-3-methyl-1H-indole, (2,5-difluorophenyl)hydrazine would be reacted with propanal or its equivalent. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core. wikipedia.orgjk-sci.comtcichemicals.com The choice of acid catalyst, such as Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃), can influence the reaction yield and conditions. wikipedia.orgtcichemicals.com

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline. wikipedia.orgchemeurope.com For the target molecule, the reaction of 2,5-difluoroaniline with an appropriate α-haloketone could be envisioned. However, this reaction often requires harsh conditions and can result in a mixture of products. wikipedia.org

Nenitzescu Indole Synthesis : The Nenitzescu synthesis typically produces 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. synarchive.comwikipedia.org To generate a 4,7-difluoroindole derivative, a difluorinated benzoquinone would be required as a starting material. The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org To synthesize 4,7-Difluoro-3-methyl-1H-indole, 1,4-difluoro-2-nitrobenzene could be reacted with a propenyl Grignard reagent. The presence of the fluorine atom ortho to the nitro group would facilitate the key synarchive.comsynarchive.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org A potential precursor for a 4,7-difluoroindole derivative would be an azidocinnamate derived from 2,5-difluorobenzaldehyde. The resulting indole-2-carboxylate could then be further manipulated to introduce the 3-methyl group.

| Classical Synthesis | Key Reactants for 4,7-Difluoro-3-methyl-1H-indole | General Conditions |

| Fischer | (2,5-Difluorophenyl)hydrazine and Propanal | Acidic (Brønsted or Lewis acids) |

| Bischler-Möhlau | 2,5-Difluoroaniline and an α-haloketone | High temperature, excess aniline |

| Nenitzescu | Difluorobenzoquinone and a β-aminocrotonate | Acidic, polar solvents |

| Bartoli | 1,4-Difluoro-2-nitrobenzene and a propenyl Grignard reagent | Low temperature, Grignard conditions |

| Hemetsberger | Azidocinnamate from 2,5-difluorobenzaldehyde | Thermal decomposition |

Cyclization Reactions Facilitating Fluorinated Indole Formation

Modern synthetic methods often rely on transition metal-catalyzed cyclization reactions to construct the indole ring system with high efficiency and regioselectivity.

Palladium-Catalyzed Cyclizations : Palladium catalysts are widely used to forge C-C and C-N bonds necessary for indole ring formation. One common strategy involves the intramolecular cyclization of ortho-alkynyl anilines. For the synthesis of 4,7-difluoroindoles, a 2-alkynyl-3,6-difluoroaniline derivative could undergo palladium-catalyzed cyclization. Another approach is the reductive cyclization of β-nitrostyrenes, where a suitably substituted difluoronitrostyrene could be used as a precursor. mdpi.com

Copper-Catalyzed Cyclizations : Copper catalysts can also promote the intramolecular cyclization of ortho-haloanilines with terminal alkynes to form indoles. A 2-bromo-3,6-difluoroaniline could be coupled with a propyne derivative in the presence of a copper catalyst to construct the desired indole. rsc.orgnih.gov

Post-Synthetic Fluorination Approaches for Indole Scaffolds

An alternative strategy involves the introduction of fluorine atoms onto a pre-existing 3-methyl-1H-indole scaffold. This approach, however, faces challenges in controlling the regioselectivity of the fluorination reactions.

Direct C-H Fluorination Methodologies

Direct C-H fluorination is an attractive synthetic strategy as it avoids the need for pre-functionalized starting materials. However, achieving regioselectivity on the electron-rich indole nucleus is a significant challenge. Electrophilic fluorinating reagents are typically employed for this transformation. Research into the direct C-H fluorination of indoles has shown that the reaction often occurs at the most electron-rich positions, which are typically the C2 and C3 positions of the pyrrole (B145914) ring. Directing the fluorination to the C4 and C7 positions of the benzene ring of 3-methylindole would likely require the use of a directing group to overcome the inherent reactivity of the pyrrole ring.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine into aromatic systems. Reagents such as Selectfluor® are often used. However, the direct electrophilic fluorination of 3-methyl-1H-indole typically results in substitution at the C2 or C3 position of the pyrrole ring due to its high nucleophilicity. To achieve fluorination at the C4 and C7 positions, the pyrrole nitrogen would likely need to be protected with an electron-withdrawing group to decrease the reactivity of the pyrrole ring and favor substitution on the benzene ring. Even with a protected indole, achieving selective difluorination at the 4 and 7 positions would be challenging and likely result in a mixture of isomers.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is generally less common for the direct fluorination of electron-rich aromatic rings like indole. This method typically requires the presence of good leaving groups, such as halogens, on the aromatic ring. A potential, albeit multi-step, approach would involve the synthesis of a 4,7-dihalo-3-methylindole (e.g., dichloro- or dibromo-). Subsequent nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, could then be attempted. This type of reaction often requires harsh conditions and may be complicated by side reactions. ucla.edu

| Fluorination Strategy | Substrate | Reagents and Conditions | Challenges |

| Direct C-H Fluorination | 3-Methyl-1H-indole | Electrophilic fluorinating agent (e.g., Selectfluor®) | Poor regioselectivity, preferential reaction at C2/C3 |

| Electrophilic Fluorination | N-Protected 3-methyl-1H-indole | Electrophilic fluorinating agent (e.g., Selectfluor®) | Difficult to control regioselectivity for 4,7-difluorination |

| Nucleophilic Fluorination | 4,7-Dihalo-3-methyl-1H-indole | Fluoride source (e.g., KF) | Harsh reaction conditions, potential for side reactions |

Radical-Mediated Fluorination Protocols

Radical-mediated fluorination offers a pathway to C-F bond formation that is complementary to traditional electrophilic and nucleophilic methods. These protocols involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. While powerful, achieving specific regioselectivity, such as a 4,7-difluoro pattern on an indole nucleus via direct C-H fluorination, remains a significant challenge due to the multiple reactive C-H bonds.

Typically, radical C-H fluorination is more effective for late-stage functionalization of complex molecules where electronic or steric factors may direct the reaction to a specific site. Reagents like Selectfluor™ (F-TEDA-BF4) can act as fluorine atom sources under photoredox or metal-catalyzed conditions. For instance, the fluorination of 3,5-diarylpyrazole substrates with Selectfluor™ has been shown to yield 4,4-difluoro-1H-pyrazoles, demonstrating the reagent's capacity for gem-difluorination on a heterocyclic core worktribe.com. However, achieving a vicinal difluoro pattern on the benzene ring of an indole via a radical pathway is less common and would likely suffer from a lack of selectivity, yielding a mixture of fluorinated isomers. A more strategic approach involves incorporating the fluorine atoms into the starting materials prior to indole ring formation.

Late-Stage Fluorination and Fluoroalkylation for Complex Indoles

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry for the diversification of complex molecular scaffolds. Late-stage fluorination, the introduction of fluorine atoms at a late step in a synthetic sequence, allows for the modification of biological activity without necessitating a complete redesign of the synthesis. Transition-metal catalysis is a primary tool for achieving site-selective late-stage C-H fluorination nih.gov.

However, direct C-H fluorination on an unsubstituted indole core to produce a 4,7-difluoro pattern is electronically disfavored. The inherent reactivity of the indole ring directs electrophilic attack to the C3 position of the pyrrole moiety nih.govstackexchange.com. Functionalization of the benzene ring typically requires the use of directing groups to overcome this inherent reactivity and achieve regioselectivity at the C4, C5, C6, or C7 positions nih.gov. While methods for C-H functionalization at various positions on the indole benzene ring have been developed, achieving selective fluorination at both the C4 and C7 positions simultaneously in a late-stage process is not a straightforward transformation and remains an area of active research.

Fluoroalkylation, the introduction of groups such as -CF3 or -CHF2, is also a common LSF strategy. These reactions often employ radical mechanisms or transition-metal catalysis to functionalize the indole core, typically at the C2 or C3 positions.

Introduction of the Methyl Group and Other Substituents on the Difluoroindole Core

Once the 4,7-difluoro-1H-indole scaffold is synthesized, the next key step is the introduction of the methyl group at the C3 position. The electronic properties of the difluoroindole core dictate the regioselectivity of this transformation.

The C3 position of indole is highly nucleophilic and is the preferred site for electrophilic substitution. This reactivity is retained in the 4,7-difluoro-1H-indole scaffold. A common and reliable two-step method for introducing a C3-methyl group is through initial formylation followed by reduction.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. It utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) chemistrysteps.comwikipedia.orgorganic-chemistry.org. The resulting electrophilic chloroiminium ion is attacked by the electron-rich C3 position of the indole, and subsequent hydrolysis yields the 3-formylindole derivative chemistrysteps.comijpcbs.comyoutube.com. This reaction is highly regioselective for the C3 position of indoles.

Reduction of the Formyl Group: The resulting 4,7-difluoro-1H-indole-3-carbaldehyde can then be reduced to the corresponding methyl group. Standard reduction methods such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions are effective for this transformation.

| Step | Reaction | Typical Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF; 0°C to room temperature | 3-Formylindole derivative |

| 2 | Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu; high temperature (e.g., 180-200°C) in a high-boiling solvent like ethylene glycol | 3-Methylindole derivative |

Direct C3-alkylation methods using various catalysts, including Lewis acids like BF₃-OEt₂ or metal-free conditions, have also been developed and could be applied to the difluoroindole scaffold nih.govchemrxiv.orgrsc.org.

The regioselectivity of electrophilic substitution on the 4,7-difluoroindole scaffold is governed by a combination of electronic effects.

Pyrrole Ring Activation: The lone pair of electrons on the indole nitrogen atom strongly activates the pyrrole ring, making it significantly more electron-rich than the benzene portion.

Benzene Ring Deactivation: The two fluorine atoms at positions C4 and C7 are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack.

C3 vs. C2 Selectivity: Electrophilic attack at C3 is overwhelmingly favored over C2. The cationic intermediate (arenium ion) formed from C3 attack is more stable because the aromaticity of the benzene ring is preserved stackexchange.com. In the intermediate from C2 attack, the positive charge cannot be delocalized onto the benzene ring without disrupting its aromaticity.

Therefore, electrophilic functionalization (e.g., halogenation, nitration, acylation) of 4,7-difluoro-1H-indole will preferentially occur at the C3 position. To achieve functionalization at other positions, such as C2, C5, or C6, one must typically employ directed metalation strategies, where a directing group installed on the indole nitrogen or at another position guides a metal catalyst to a specific C-H bond nih.gov.

Advanced Catalyst Systems and Reaction Conditions in Fluorinated Indole Synthesis

Modern synthetic methods heavily rely on advanced catalyst systems to achieve high efficiency, selectivity, and functional group tolerance, particularly in the synthesis of complex molecules like fluorinated indoles.

Transition metals are central to many key transformations in indole synthesis and functionalization rsc.orgresearchgate.net.

Palladium (Pd): Palladium catalysts are exceptionally versatile. In the context of synthesizing the 4,7-difluoroindole core, a palladium-catalyzed approach could be used in a modified Fischer indole synthesis, known as the Buchwald-Hartwig amination, to form the key N-arylhydrazone intermediate wikipedia.orgjk-sci.com. Furthermore, palladium is a cornerstone of C-H functionalization chemistry, enabling the arylation, alkenylation, and acylation of indole scaffolds, although controlling regioselectivity on the benzene ring often requires a directing group strategy nih.gov.

Copper (Cu): Copper catalysts are often used for C-N and C-S bond-forming reactions. They are also employed in radical-mediated reactions for fluoroalkylation. Copper catalysis provides a cost-effective alternative to palladium for certain cross-coupling reactions.

Rhodium (Rh): Rhodium catalysts are particularly effective for directed C-H activation. By installing a suitable directing group on the indole nitrogen, rhodium catalysts can selectively functionalize otherwise unreactive positions, such as C2 or C7 chemrxiv.org.

| Metal Catalyst | Reaction Type | Typical Application | Reference Principle |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / C-H Functionalization | Buchwald-Hartwig amination for hydrazone synthesis; Directed C-H arylation at C4-C7. | nih.govwikipedia.org |

| Copper (Cu) | Cross-Coupling / Radical Reactions | Ullmann coupling for C-N bond formation; Fluoroalkylation reactions. | chemrxiv.org |

| Rhodium (Rh) | Directed C-H Activation | Regioselective functionalization at C2 or C7 using directing groups. | chemrxiv.org |

These advanced catalytic systems are indispensable for constructing and functionalizing complex fluorinated indole structures, providing pathways to novel compounds with potential applications in various fields of chemical research.

Organocatalytic and Metal-Free Synthetic Protocols

The development of organocatalytic and metal-free synthetic routes for indole derivatives has gained significant traction, aiming to reduce reliance on potentially toxic and expensive heavy metals. These methods offer alternative pathways that often provide high levels of stereoselectivity and functional group tolerance.

Organocatalysis has been successfully employed in the asymmetric synthesis of indole-containing compounds. For instance, bifunctional organic catalysts incorporating a thiourea motif have been used in asymmetric Diels-Alder reactions of 3-vinylindole derivatives. researchgate.net These catalysts can activate both the diene and dienophile through multiple hydrogen bonds, enabling the rapid synthesis of optically active carbazole structures with high yields and enantioselectivities. researchgate.net Another significant application is the organocatalytic asymmetric synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles, which are structurally analogous to indoles. rsc.org This represents a key approach to creating difluoro-analogues of natural products. rsc.org

Metal-free protocols are also prominent, particularly "catalyst-free" reactions that proceed under mild conditions. Research has demonstrated the feasibility of catalyst-free intramolecular azide-alkene cascade reactions to produce fused polycyclic N-heterocycles, including indole-substituted 1,2,3-triazoles. nih.gov Similarly, the synthesis of aminals from indole-derived α,α-dicyanoolefins has been achieved without a catalyst. researchgate.net These approaches simplify procedures and reduce contamination in the final product.

| Protocol Type | Reactants/Substrates | Key Features | Products |

| Organocatalysis | 3-Vinylindoles and Dienophiles | Employs thiourea-based bifunctional catalysts; High stereoselectivity. | Optically active tetra- and hexahydrocarbazoles |

| Organocatalysis | Isatins and Difluoromethylating agents | Highly enantioselective synthesis. | 3-Difluoroalkyl 3-hydroxyoxindoles |

| Catalyst-Free | Indole/pyrrole with azide-alkene groups | Intramolecular cascade reaction under mild conditions. | Polycyclic indole/pyrrole substituted-1,2,3-triazoles |

Green Chemistry Principles in Difluoroindole Synthesis (e.g., Aqueous Media, Catalyst-Free Conditions)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including difluoroindoles, to minimize environmental impact. Key strategies include the use of aqueous media and the development of catalyst-free reaction conditions.

Water is an attractive green solvent due to its unique physicochemical properties, including a high dielectric constant and the ability to form hydrogen bonds. nih.gov Organic synthesis in aqueous media can occur under both homogeneous and heterogeneous conditions. frontiersin.org For reactions involving water-insoluble organic reactants, "on water" conditions—where reactants are stirred in an aqueous suspension—can lead to significant rate acceleration. frontiersin.org For example, the synthesis of bis(indolyl)methanes has been achieved using water as the reaction solvent, which, combined with mild reaction conditions and low catalyst loading, presents a more efficient method than previous protocols. nih.gov Catalyst-free syntheses of various heterocyclic compounds have also been successfully performed in water at ambient temperatures, yielding desired products in short reaction times and with very high efficiency. nih.gov

The development of catalyst-free protocols aligns with green chemistry's goal of atom economy and waste reduction. Microwave-assisted catalyst-free synthesis has emerged as a powerful technique, offering short reaction times, high yields, and excellent functional-group tolerance in a one-pot approach. organic-chemistry.org These methods address the limitations of traditional synthesis, such as long reaction times and the need for expensive or hazardous reagents. organic-chemistry.org

| Green Principle | Methodology | Advantages | Example Application |

| Aqueous Media | "On water" reactions for insoluble reactants. | Rate acceleration, low cost, non-toxic, easy workup. frontiersin.org | Synthesis of spiro-pyrrolidine-oxindoles and bis(indolyl)methanes. frontiersin.orgnih.gov |

| Aqueous Media | Ultrasound irradiation in an aqueous medium. | Metal-free, catalyst-free, environmentally benign, ambient temperature. mdpi.com | Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. mdpi.com |

| Catalyst-Free | Microwave irradiation without a catalyst. | Simple, efficient, mild conditions, high yields, short reaction times. organic-chemistry.org | Synthesis of substituted 1,2,4-triazoles. organic-chemistry.org |

Future Directions and Challenges in the Synthesis of Difluoroindoles

The synthesis of difluoroindoles, while promising for medicinal chemistry, presents several challenges that also define the future directions of research in this area.

A significant challenge is the poor solubility of certain fluorinated indole substrates. acs.orgacs.org For instance, 5,6-difluoro and 7-fluoro indole substrates have been reported to exhibit limited solubility, leading to sluggish reactions and low yields, even though the enantioselectivity may remain high. acs.orgacs.org Overcoming these solubility issues is crucial for improving reaction efficiency and making these compounds more accessible.

Another major challenge lies in achieving concurrent control over regioselectivity and enantioselectivity, particularly in asymmetric dearomatization reactions. acs.orgacs.org The electronic effects of fluorine substituents on the indole ring can significantly alter reaction outcomes, creating a dilemma in controlling selectivity. acs.org Future research will focus on designing advanced catalytic systems with tailored steric and electronic properties that can modulate the chiral pocket to accommodate diverse substituted indoles and achieve high selectivity. acs.org

Future directions will also heavily emphasize the development of more sustainable and cost-effective synthetic protocols. This includes circumventing the use of expensive starting materials and heavy metals, which pose challenges for both cost and environmental safety. diva-portal.org The continued exploration of green solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis will be paramount. organic-chemistry.orgfrontiersin.org The ultimate goal is to develop ultrafast, simple, and scalable synthetic methods for producing a wide array of indole derivatives for drug discovery and development.

Advanced Spectroscopic Characterization and Structural Elucidation of Fluorinated Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Fluorinated Indoles

NMR spectroscopy is an indispensable tool for the structural analysis of 4,7-Difluoro-3-methyl-1H-indole, providing detailed information about its atomic connectivity and spatial arrangement. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted NMR investigation.

High-Resolution Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4,7-Difluoro-3-methyl-1H-indole is expected to exhibit distinct signals corresponding to the protons in the molecule. The chemical shifts are significantly influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl group and the indole (B1671886) nitrogen.

The N-H proton of the indole ring is anticipated to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, with its exact position being sensitive to solvent and concentration. The proton at the C2 position is expected to be a singlet or a narrow multiplet around δ 7.0-7.3 ppm. The protons on the benzene (B151609) ring, H5 and H6, will be coupled to each other and to the fluorine atoms at C4 and C7, resulting in complex splitting patterns. H5 is predicted to resonate around δ 6.7-6.9 ppm and H6 in a similar region, both likely appearing as doublet of doublets or more complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl group at C3 will present as a sharp singlet in the upfield region, expected around δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4,7-Difluoro-3-methyl-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | 8.0 - 8.5 | br s |

| H2 | 7.0 - 7.3 | s or m |

| H5 | 6.7 - 6.9 | dd |

| H6 | 6.7 - 6.9 | dd |

| 3-CH₃ | 2.2 - 2.4 | s |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent. Multiplicities are abbreviated as s (singlet), br s (broad singlet), dd (doublet of doublets), and m (multiplet).

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations

The quaternary carbons C3a, C7a, and C3 are also key features. C3, bearing the methyl group, is expected to be in the range of δ 110-115 ppm. The bridgehead carbons, C3a and C7a, will have chemical shifts influenced by the adjacent fluorine and nitrogen atoms. The remaining carbons of the benzene ring, C5 and C6, will have their resonances in the aromatic region, with their signals split due to coupling with fluorine. The methyl carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Difluoro-3-methyl-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 122 - 125 |

| C3 | 110 - 115 |

| C3a | 125 - 130 |

| C4 | 145 - 150 (d, ¹JCF) |

| C5 | 110 - 115 (d, ²JCF) |

| C6 | 115 - 120 (d, ²JCF) |

| C7 | 148 - 153 (d, ¹JCF) |

| C7a | 130 - 135 |

| 3-CH₃ | 9 - 12 |

Note: Chemical shifts are referenced to TMS. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in the molecule. For 4,7-Difluoro-3-methyl-1H-indole, two distinct signals are expected, one for the fluorine at C4 and another for the fluorine at C7. The chemical shifts of these fluorine atoms are sensitive to their electronic environment. Due to the different neighboring atoms (C3-methyl and N-H for C4, and the benzene ring for C7), the two fluorine signals are expected to have different chemical shifts. These signals will likely appear as multiplets due to coupling with the aromatic protons.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the structure of 4,7-Difluoro-3-methyl-1H-indole.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, for instance, confirming the coupling between the H5 and H6 protons on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For example, a NOE correlation between the 3-methyl protons and the H2 proton would confirm their close spatial relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the protonated carbons.

Computational Chemistry and Theoretical Investigations of 4,7 Difluoro 3 Methyl 1h Indole

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4,7-Difluoro-3-methyl-1H-indole. These studies focus on the distribution of electrons within the molecule and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the pyrrole (B145914) ring of the indole (B1671886) system, characteristic of indole derivatives, making this region susceptible to electrophilic attack. The LUMO, on the other hand, is distributed more broadly across the bicyclic system. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies for similar fluorinated indole derivatives suggest that the HOMO-LUMO gap is a key determinant of their electronic properties.

Table 1: Calculated Electronic Properties of 4,7-Difluoro-3-methyl-1H-indole

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. |

Density Functional Theory (DFT) Calculations for Predicting Molecular Properties and Reactivity Profiles

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations can predict a range of molecular properties and generate reactivity profiles that are invaluable for understanding chemical behavior.

Using DFT, global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps to classify the molecule on a scale of electrophilic character. The presence of two fluorine atoms is expected to increase the electrophilicity of the indole ring compared to unsubstituted indole.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,7-Difluoro-3-methyl-1H-indole, the MEP would show negative potential (red/yellow) around the fluorine atoms and the nitrogen atom of the pyrrole ring, indicating these are sites prone to electrophilic interaction. Positive potential (blue) would be expected around the N-H proton.

Table 2: DFT-Calculated Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV | Measures the escaping tendency of electrons from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | Indicates resistance to change in electron distribution; higher values mean greater stability. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. The indole ring is largely planar and rigid. Therefore, the primary conformational flexibility in 4,7-Difluoro-3-methyl-1H-indole arises from the rotation of the methyl group at the C3 position. While this rotation has a low energy barrier, certain orientations may be slightly favored due to subtle steric or electronic interactions.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment. nih.gov An MD simulation would track the atomic motions of 4,7-Difluoro-3-methyl-1H-indole, revealing how it interacts with solvent molecules and how its conformation fluctuates. These simulations are useful for understanding solvation effects and the stability of the molecule in different environments. The simulations can also reveal stable hydrogen bonding patterns between the indole N-H group and solvent molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, with high accuracy. nih.govbohrium.com For 4,7-Difluoro-3-methyl-1H-indole, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable for structural confirmation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide chemical shift predictions that are reasonably close to experimental values, with root mean square errors (RMSEs) often between 0.2–0.4 ppm for ¹H shifts. nih.gov

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The fluorine atoms would cause splitting of signals for nearby protons and carbons due to spin-spin coupling. The ¹⁹F NMR spectrum is also highly informative. The chemical shifts of the fluorine atoms are sensitive to their electronic environment, and computational predictions can help assign the signals at the 4- and 7-positions correctly. Scaling factors are often applied to computed shifts to improve agreement with experimental data. researchgate.net

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for 4,7-Difluoro-3-methyl-1H-indole

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H1 (N-H) | 8.1 | Typical for indole N-H proton. |

| H2 | 7.1 | Singlet, influenced by adjacent methyl and nitrogen. |

| H5 | 6.8 | Doublet of doublets, coupled to H6 and F4. |

| H6 | 7.0 | Doublet of doublets, coupled to H5 and F7. |

| C3-CH₃ | 2.3 | Typical for a methyl group on an aromatic ring. |

| F4 | -125.0 | Influenced by the fused pyrrole ring and adjacent methyl group. |

Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms, allowing researchers to map out potential energy surfaces for chemical reactions. nih.govnih.gov This involves locating transition state (TS) structures and calculating activation energies, which provides insight into reaction kinetics and selectivity.

For 4,7-Difluoro-3-methyl-1H-indole, a common reaction to study would be electrophilic substitution. While the C3 position is blocked by the methyl group, the C2 position remains a likely site for electrophilic attack. Computational modeling could be used to explore the mechanism of, for example, nitration or halogenation at the C2 position. The calculations would model the approach of the electrophile, the formation of the sigma complex (intermediate), and the final deprotonation step. By comparing the activation energies for attack at different positions (e.g., C2 vs. C5 or C6), the regioselectivity of the reaction can be predicted. Such studies have been applied to understand the reactivity and yields of reactions involving substituted indoles. nih.govnih.gov

Table 4: Hypothetical Calculated Activation Energies for Electrophilic Substitution at C2

| Reaction Step | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1 | Formation of sigma complex (intermediate) | 15.2 |

Investigation of Tautomeric Equilibria and Stability in Indole Systems

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Indole itself can exist in tautomeric forms, although the 1H-indole form is overwhelmingly dominant. For 4,7-Difluoro-3-methyl-1H-indole, the primary tautomeric equilibrium to consider is between the aromatic 1H-indole form and the non-aromatic 3H-indolenine (or imine) form.

Computational chemistry can accurately predict the relative stabilities of these tautomers by calculating their ground-state energies. DFT calculations consistently show that for indole and its simple derivatives, the 1H-indole tautomer is significantly more stable than the 3H-indolenine tautomer, primarily due to the preservation of the aromaticity of the benzene (B151609) ring. researchgate.net The energy difference is typically large enough (often >10-15 kcal/mol) that the population of the 3H tautomer at equilibrium is negligible under normal conditions. These computational findings are crucial for understanding why the chemistry of indoles is dominated by the reactivity of the aromatic 1H form. nih.govscispace.com

Table 5: Calculated Relative Stability of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|

| 4,7-Difluoro-3-methyl-1H-indole | 0.0 | >99.99% |

Table of Compounds Mentioned

| Compound Name |

|---|

| 4,7-Difluoro-3-methyl-1H-indole |

| Indole |

Reaction Chemistry and Chemical Transformations of 4,7 Difluoro 3 Methyl 1h Indole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Fluorinated Indole (B1671886) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position. researchgate.net However, the presence of two electron-withdrawing fluorine atoms at positions 4 and 7 in 4,7-difluoro-3-methyl-1H-indole significantly deactivates the aromatic system towards electrophiles. pearson.com While the C3 position is already substituted with a methyl group, electrophilic attack would be directed to other positions on the indole ring.

In general, for 3-substituted indoles, electrophilic substitution occurs preferentially at the C2 position, and to a lesser extent at C5 or C6. For 4,7-difluoro-3-methyl-1H-indole, the strong deactivating effect of the fluorine atoms would make electrophilic substitution on the benzene (B151609) portion (C5 and C6) highly unfavorable. Therefore, any electrophilic attack would be expected to occur at the C2 position of the pyrrole (B145914) ring, which is primarily influenced by the electron-donating nitrogen atom. Even so, harsher reaction conditions would likely be required compared to unsubstituted 3-methylindole. For instance, nitration of indoles can be achieved under non-acidic conditions, and the regioselectivity is highly dependent on the substituents present. nih.gov For 4,7-difluoro-3-methyl-1H-indole, electrophilic nitration would likely require a potent nitrating agent and would be expected to yield the 2-nitro derivative.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like indole. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in 4,7-difluoro-3-methyl-1H-indole, can facilitate such reactions. The fluorine atoms at positions 4 and 7 make the benzene ring electron-deficient and thus more susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic substitution would be directed by the positions of the fluorine atoms. Nucleophilic attack would preferentially occur at the carbon atoms bearing the fluorine leaving groups. Given the electron-donating nature of the pyrrole ring, the C4 position might be slightly more activated towards nucleophilic attack than the C7 position. However, direct displacement of the fluorine atoms would likely require strong nucleophiles and forcing reaction conditions.

It is important to note that nucleophilic substitution can also occur at the C2 position of the indole ring, especially if a suitable leaving group is present. nii.ac.jp For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp While this specific example has a different substitution pattern, it highlights the possibility of nucleophilic attack at C2 of the indole core under appropriate conditions.

Cycloaddition Reactions Involving the Indole Core

The indole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. The C2-C3 double bond of the pyrrole ring is the most common site for cycloaddition reactions. nih.govuchicago.edu The electronic nature of the indole ring, as modified by its substituents, plays a crucial role in the feasibility and outcome of these reactions.

For 4,7-difluoro-3-methyl-1H-indole, the electron-withdrawing fluorine atoms would decrease the electron density of the C2-C3 double bond, making it a less reactive diene but a potentially better dienophile in Diels-Alder type reactions. Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been reported to furnish cyclohepta[b]indoles. nih.govuchicago.edu While a 3-methyl group is present in the target compound, transformation of the methyl group into a suitable alkenyl group could open the door for such cycloaddition pathways. The general principle of cycloaddition reactions involves the interaction of frontier molecular orbitals (HOMO and LUMO), and the energy and symmetry of these orbitals are influenced by the substituents. youtube.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atoms in 4,7-difluoro-3-methyl-1H-indole makes the C-H bonds of the benzene ring more acidic and potentially amenable to direct C-H activation/functionalization reactions.

Palladium-catalyzed C-H arylation of free (NH) indoles with a directing group at the C3 position has been shown to occur at the C4 position. nih.govacs.org For instance, 3-acetyl-7-fluoro-1H-indole has been successfully arylated at the C4 position. nih.govacs.org This suggests that for 4,7-difluoro-3-methyl-1H-indole, direct C-H functionalization at the C5 and C6 positions might be possible, although the directing effect of the 3-methyl group is weaker than an acetyl group.

Furthermore, if the fluorine atoms were replaced by other halogens (e.g., bromine or iodine), classic cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could be readily employed. Palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindoles with various nucleophiles have been successfully demonstrated, highlighting the utility of these methods for functionalizing halogenated indole-like systems. nih.gov The electronic effects of the substituents significantly influence the reaction yields in such transformations. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Indole Scaffolds

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| C-H Arylation | 3-Acetyl-7-fluoro-1H-indole | Iodoarene | Pd(OAc)₂/HFIP/TFA | C4-Arylated indole | 73 | nih.govacs.org |

| C-N Coupling | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | C4-Amidated azaindole | High | nih.gov |

Derivatization at the Nitrogen Atom (N-Alkylation, N-Functionalization)

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and protection with a suitable protecting group. For 4,7-difluoro-3-methyl-1H-indole, the N-H proton is acidic and can be removed by a base to generate the corresponding indolyl anion, which can then react with electrophiles.

N-alkylation is a common transformation. mdpi.combeilstein-journals.orgnih.govrsc.org A variety of alkylating agents can be used in the presence of a base like sodium hydride in a suitable solvent such as THF. The regioselectivity of alkylation (N-1 vs. other positions) is generally high for the nitrogen atom. Organocatalytic methods have also been developed for the enantioselective N-alkylation of indoles. mdpi.com For instance, indoles bearing a 3-methyl substituent have been successfully N-alkylated with high yields. mdpi.com

Functionalization at C2 and C3 Positions of the Indole Ring

The C3 position of the title compound is already substituted with a methyl group. However, further functionalization at the C2 position is a common strategy to build molecular complexity. The C2 position is the second most nucleophilic site after C3 in the indole ring. researchgate.net

Direct C-H functionalization at the C2 position can be achieved through various methods, including palladium-catalyzed reactions. nih.govacs.org For example, the functionalization of indole-3-carboxylic acid with aryl iodides using a palladium catalyst system resulted in decarboxylation followed by C2-arylation. nih.govacs.org While the title compound has a methyl group at C3, this demonstrates the feasibility of targeting the C2 position.

Alternatively, lithiation at the C2 position followed by quenching with an electrophile is a well-established method for introducing substituents at this position. The presence of the electron-withdrawing fluorine atoms might influence the acidity of the C2-H bond, potentially facilitating its deprotonation.

Chemical Transformations Involving the Methyl Group

The 3-methyl group on the indole ring is not merely a spectator and can participate in various chemical transformations. The protons of the methyl group are benzylic-like and can be involved in radical reactions or can be deprotonated to form an anion.

For instance, the methyl group can be halogenated under radical conditions. It can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications. Condensation reactions with aldehydes or other electrophiles can also occur at the methyl group after deprotonation with a strong base. While direct examples for 4,7-difluoro-3-methyl-1H-indole are scarce, the general reactivity of 3-methylindoles suggests that these transformations are plausible.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-Difluoro-3-methyl-1H-indole, and how can reaction conditions be optimized?

The synthesis of fluorinated indoles typically involves halogenation strategies or coupling reactions. For example, fluorination can be achieved via electrophilic substitution using fluorine-containing reagents (e.g., Selectfluor) or via Suzuki-Miyaura coupling to introduce fluorinated aryl groups. A representative method involves dissolving intermediates in polar aprotic solvents (e.g., DMF or PEG-400) with catalytic CuI under inert atmospheres, followed by column chromatography purification using eluents like 70:30 ethyl acetate:hexane . Optimization may include adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to 80°C), and stoichiometry of fluorinating agents to improve yields (typically 40–60%) .

Q. How can researchers confirm the structure and purity of 4,7-Difluoro-3-methyl-1H-indole using spectroscopic techniques?

Standard characterization includes:

- 1H/13C/19F NMR : Fluorine atoms induce distinct splitting patterns; for example, 19F NMR peaks near -110 to -120 ppm (CF3 references) confirm fluorination.

- HRMS (High-Resolution Mass Spectrometry) : Experimental m/z values should match theoretical molecular weights (e.g., C9H7F2N: 167.06 g/mol) within 5 ppm error .

- TLC and HPLC : Purity >95% is typically required, with retention factors (Rf) validated against known standards .

Q. What are the key challenges in handling fluorinated indoles during synthesis?

Fluorinated compounds often exhibit lower solubility in common organic solvents, necessitating polar solvents like DMF or DMSO. Additionally, fluorine’s electronegativity can deactivate reaction sites, requiring harsh conditions or catalysts (e.g., Pd/C for hydrogenation). Side reactions, such as defluorination under basic conditions, must be monitored via 19F NMR .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-methyl vs. 4,7-difluoro) influence the electronic properties and reactivity of indole derivatives?

The 3-methyl group enhances electron density at the indole’s 2-position via hyperconjugation, while 4,7-difluoro substituents withdraw electron density, creating a polarized π-system. Computational methods (DFT calculations) can map electrostatic potential surfaces and HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. Experimental validation includes Hammett σ values derived from kinetic studies of substitution reactions .

Q. What strategies resolve contradictions in biological activity data for fluorinated indoles across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

- Dose-Response Curves : Establish IC50 values across multiple replicates.

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation.

- SAR (Structure-Activity Relationship) Analysis : Compare analogs (e.g., 4-chloro-6-fluoroindole vs. 4,7-difluoro-3-methylindole) to isolate substituent effects .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate the solid-state structure of 4,7-Difluoro-3-methyl-1H-indole derivatives?

Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths and angles, critical for confirming regioselective fluorination. For example, C-F bond lengths typically range from 1.34–1.38 Å, and intermolecular interactions (e.g., F···H hydrogen bonds) can be visualized to explain packing motifs .

Q. What computational models are effective in predicting the pharmacokinetic properties of fluorinated indoles?

Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models integrate parameters like logP, polar surface area, and pKa to predict bioavailability. Software such as Schrödinger’s Maestro or AutoDock Vina can model binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

Methodological Considerations

- Controlled Experiments : Always include non-fluorinated analogs as controls to isolate fluorine-specific effects.

- Data Triangulation : Combine NMR, MS, and XRD data to confirm structural assignments .

- Reproducibility : Document solvent batch numbers and catalyst sources, as trace impurities (e.g., Pd in cross-coupling reactions) can alter outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.